molecular formula C14H16N2O2S B13935783 Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate

Cat. No.: B13935783
M. Wt: 276.36 g/mol
InChI Key: XRZIKBMEDHOXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is unique due to the presence of the dimethylamino group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3

InChI Key

XRZIKBMEDHOXNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.